Benzamide, N-tetrahydrofurfuryl-3-bromo-
Description
Benzamide, N-tetrahydrofurfuryl-3-bromo- (C₁₂H₁₄BrNO₂; MW 284.149) is a halogenated benzamide derivative characterized by a bromine substituent at the 3-position of the benzene ring and an N-tetrahydrofurfuryl (THF-methyl) side chain . Its IUPAC Standard InChIKey (FJPKLVKEBYECMO-UHFFFAOYSA-N) confirms a unique stereoelectronic profile, distinguishing it from other benzamides. Structural data from NIST highlight its application in gas chromatography, where its polarity and thermal stability are leveraged for analytical separations .
Properties
IUPAC Name |
3-bromo-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1,3-4,7,11H,2,5-6,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPKLVKEBYECMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Benzamide, N-tetrahydrofurfuryl-3-bromo- typically involves the following steps:
Starting Materials: Benzamide, tetrahydrofurfuryl chloride, and bromine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Synthetic Route:
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Benzamide, N-tetrahydrofurfuryl-3-bromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The bromine atom on the benzene ring can be substituted with other nucleophiles such as hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bromine, iron(III) bromide, potassium permanganate, and lithium aluminum hydride.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C17H18BrNO3
Key Functional Groups :
- Bromine atom
- Tetrahydrofurfuryl substituent
- Benzamide moiety
The unique substitution pattern of this compound enhances its reactivity and biological interactions, making it a candidate for pharmacological investigation.
Scientific Research Applications
Benzamide, N-tetrahydrofurfuryl-3-bromo- has several notable applications:
Chemistry
- Synthesis Intermediate : It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.
- Reactivity Studies : The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, which is valuable for developing new derivatives with enhanced properties.
Biology
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
- Anticancer Potential : Preliminary studies suggest that Benzamide, N-tetrahydrofurfuryl-3-bromo- may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have reported effects on breast and colon cancer cell lines.
Medicine
- Drug Development : The compound is being investigated for its potential use in drug development, particularly as a pharmacological agent targeting specific disease pathways.
- Enzyme Inhibition : Ongoing research focuses on its interactions with enzymes or receptors involved in disease pathways, which is crucial for evaluating its therapeutic potential.
Antimicrobial Properties
A study demonstrated the antimicrobial efficacy of Benzamide, N-tetrahydrofurfuryl-3-bromo- against various Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics, indicating its potential as an alternative treatment option .
Anticancer Activity
In another study focusing on cancer cell lines, Benzamide, N-tetrahydrofurfuryl-3-bromo- was shown to induce apoptosis in breast cancer cells. The compound's mechanism involved the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death . This suggests a promising avenue for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of Benzamide, N-tetrahydrofurfuryl-3-bromo- involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
2-Hydroxy-N-[2-(3,4-Methoxyphenyl)ethyl]benzamide (Rip-D)
- Structure : Contains a hydroxyl group at the 2-position of the benzene ring.
- Properties : Lower yield (34%) but higher melting point (96°C) than Rip-B, attributed to hydrogen bonding from the hydroxyl group .
- Key Difference : The hydroxyl group enhances solubility in polar solvents, contrasting with the bromine-induced hydrophobicity in the target compound .
4-Bromo-2-Fluoro-N-(Tetrahydrofuran-2-ylmethyl)Benzamide
- Structure: Differs via a fluorine substituent at the 2-position (C₁₂H₁₃BrFNO₂; MW 302.14) .
3-[(Aminocarbonyl)Amino]-6-Bromo[1]Benzothieno[3,2-b]Furan-2-Carboxamide
- Structure: Incorporates a fused benzothienofuran core with bromine (C₁₄H₈BrN₃O₂S; MW 370.2) .
- Properties : Exceptionally high melting point (>300°C) due to rigid fused-ring systems, contrasting with the target compound’s lower thermal stability .
Tabulated Comparison of Key Parameters
Critical Analysis of Structural and Functional Differences
- Halogen Effects: Bromine in the target compound increases molecular weight and lipophilicity compared to non-halogenated analogs like Rip-B. However, the fluorinated analog (MW 302.14) demonstrates how additional halogens modulate electronic properties .
- Synthetic Accessibility : Lower yields in hydroxy-substituted derivatives (e.g., Rip-D, 34%) suggest steric or electronic challenges absent in the target compound’s synthesis .
Q & A
Q. Methodological Tips :
- Use deuterated DMSO-d6 or CDCl3 for solubility and signal resolution.
- Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
What purification techniques are effective for isolating Benzamide derivatives post-synthesis?
Basic Research Question
- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) separates brominated isomers .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥95% purity) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve polar by-products .
Advanced Note : For thermally unstable intermediates, use flash chromatography under inert atmospheres .
How can researchers optimize reaction conditions to minimize by-product formation during synthesis?
Advanced Research Question
- By-Product Analysis : Common by-products include dibrominated isomers (from over-bromination) and dehalogenated species.
- Optimization Strategies :
- Kinetic Control : Limit bromination time to 2–4 hours to favor mono-bromination .
- Catalyst Screening : Pd/C or CuI catalysts improve regioselectivity in cyclization steps .
- DoE (Design of Experiments) : Use factorial designs to model solvent polarity and temperature effects on yield .
Advanced Research Question
- Software Tools : SHELXL (for small-molecule refinement) and Olex2 (for visualization) address twinning and disorder .
- Cross-Validation : Compare X-ray data with DFT-calculated bond lengths/angles (e.g., Gaussian 09) .
- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to resolve ambiguities in heavy-atom positions .
Case Study : A 2023 study resolved a bromine positional disorder using SHELXL’s TWIN/BASF commands, achieving an R-factor of 0.032 .
How should unexpected by-products be analyzed and identified during the synthesis process?
Advanced Research Question
- LC-MS/MS : Identifies molecular ions and fragments (e.g., [M+H]+ for dibrominated by-products) .
- X-ray Photoelectron Spectroscopy (XPS) : Confirms bromine oxidation states (binding energy ~70 eV for Br 3d) .
- Mechanistic Studies : Use isotopic labeling (e.g., D2O in quenching steps) to trace protonation pathways .
Q. Example Workflow :
Isolate by-product via preparative TLC.
Acquire high-resolution mass spectra (HRMS) for empirical formula.
Compare experimental IR spectra with computational predictions (e.g., B3LYP/6-31G*) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
